(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole
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Overview
Description
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazoles, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole for lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells and other disease targets, while having minimal toxicity to normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole. One direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, there is a need to develop more efficient synthesis methods for this compound, which could improve its accessibility for scientific research.
Conclusion
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a promising chemical compound that has shown potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for investigating disease targets and developing new drugs. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Synthesis Methods
The synthesis of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with BOC-piperidine to form an intermediate product. The intermediate product is then reduced to yield (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has shown potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against several cancer cell lines. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJXCURWALTMNK-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718779 |
Source
|
Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234709-86-4 |
Source
|
Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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